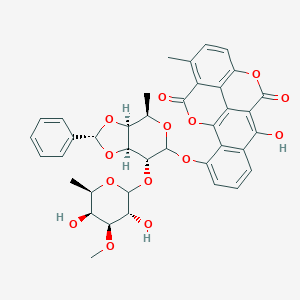
(R)-1-(naphthalen-1-yl)ethanol
描述
®-1-(Naphthalen-1-yl)ethanol is a chiral secondary alcohol with a naphthalene ring attached to the carbon atom bearing the hydroxyl group
Synthetic Routes and Reaction Conditions:
Reduction of Ketones: One common method for preparing ®-1-(naphthalen-1-yl)ethanol involves the enantioselective reduction of 1-acetonaphthone using chiral catalysts or reducing agents. For example, the use of chiral oxazaborolidine catalysts in the presence of borane can yield the desired enantiomer with high enantiomeric excess.
Asymmetric Hydrogenation: Another method involves the asymmetric hydrogenation of 1-acetonaphthone using chiral phosphine ligands and transition metal catalysts such as rhodium or ruthenium complexes.
Industrial Production Methods:
Catalytic Hydrogenation: In an industrial setting, the catalytic hydrogenation of 1-acetonaphthone using chiral catalysts is a scalable method. The process involves optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve high yield and enantiomeric purity.
Types of Reactions:
Oxidation: ®-1-(Naphthalen-1-yl)ethanol can undergo oxidation to form 1-acetonaphthone. Common oxidizing agents include chromium trioxide, pyridinium chlorochromate, and manganese dioxide.
Reduction: The compound can be reduced to form the corresponding hydrocarbon, 1-ethylnaphthalene, using strong reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide to form the corresponding halides.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane, manganese dioxide in toluene.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Thionyl chloride in dichloromethane, phosphorus tribromide in ether.
Major Products:
Oxidation: 1-Acetonaphthone.
Reduction: 1-Ethylnaphthalene.
Substitution: 1-(Naphthalen-1-yl)ethyl chloride or bromide.
科学研究应用
®-1-(Naphthalen-1-yl)ethanol has several applications in scientific research:
Asymmetric Synthesis: It is used as a chiral building block in the synthesis of enantiomerically pure compounds.
Pharmaceuticals: The compound is a key intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory and anticancer agents.
Material Science: It is used in the preparation of chiral materials and polymers with specific optical properties.
Catalysis: The compound serves as a ligand in asymmetric catalysis, aiding in the production of chiral molecules with high enantiomeric excess.
作用机制
The mechanism of action of ®-1-(Naphthalen-1-yl)ethanol depends on its application:
As a Chiral Building Block: The compound’s chirality allows it to induce asymmetry in chemical reactions, leading to the formation of enantiomerically pure products.
In Catalysis: As a ligand, it coordinates with metal centers in catalysts, influencing the stereochemistry of the catalytic process.
相似化合物的比较
(S)-1-(Naphthalen-1-yl)ethanol: The enantiomer of ®-1-(Naphthalen-1-yl)ethanol, which has similar chemical properties but different biological activities.
1-(Naphthalen-1-yl)ethanone: The ketone precursor used in the synthesis of ®-1-(Naphthalen-1-yl)ethanol.
1-Ethylnaphthalene: The fully reduced form of ®-1-(Naphthalen-1-yl)ethanol.
Uniqueness: ®-1-(Naphthalen-1-yl)ethanol is unique due to its chirality, which makes it valuable in asymmetric synthesis and catalysis. Its ability to induce enantiomeric purity in products sets it apart from its achiral counterparts.
属性
IUPAC Name |
(1R)-1-naphthalen-1-ylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O/c1-9(13)11-8-4-6-10-5-2-3-7-12(10)11/h2-9,13H,1H3/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDRQOYRPWJULJN-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC2=CC=CC=C21)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC2=CC=CC=C21)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90426275 | |
| Record name | (1R)-1-(Naphthalen-1-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90426275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42177-25-3 | |
| Record name | (1R)-1-(Naphthalen-1-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90426275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2,6-Dichloro-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidine](/img/structure/B22374.png)

![4-[2-Chloro-4-(methylthio)phenyl]-4-oxobutyric acid](/img/structure/B22379.png)
![N-[4-(Acetyloxy)-3-methoxyphenyl]-acetamide](/img/structure/B22380.png)






